molecular formula C6H11ClF3NO B6610775 (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride CAS No. 2866253-58-7

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride

Cat. No.: B6610775
CAS No.: 2866253-58-7
M. Wt: 205.60 g/mol
InChI Key: NCSUUOGDZBYILU-FHAQVOQBSA-N
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Description

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a trifluoromethyl group and a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a morpholine derivative with a trifluoromethylating agent in the presence of a base. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced morpholine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve the best results.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds.

Scientific Research Applications

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with target proteins or enzymes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-(2S,6S)-2-hydroxymethyl-6-(trifluoromethyl)morpholine
  • tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate

Uniqueness

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the morpholine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to similar compounds.

Properties

IUPAC Name

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c1-4-2-10-3-5(11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSUUOGDZBYILU-FHAQVOQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@H](O1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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